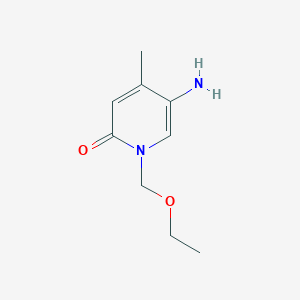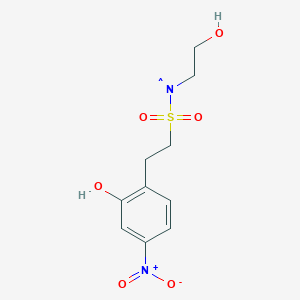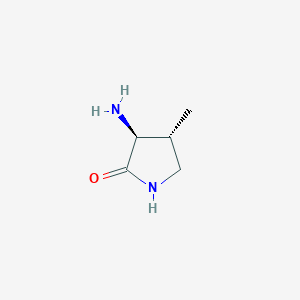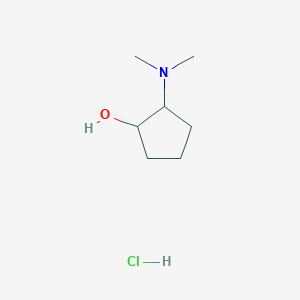
5-Amino-1-(ethoxymethyl)-4-methyl-1,2-dihydropyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-1-(ethoxymethyl)-4-methyl-1,2-dihydropyridin-2-one is a heterocyclic compound that has garnered attention due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, an ethoxymethyl group, and a dihydropyridinone ring. Its chemical properties and reactivity make it a valuable subject of study for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(ethoxymethyl)-4-methyl-1,2-dihydropyridin-2-one typically involves multi-step reactions. One common method includes the reaction of 5-aminopyrazolo[4,3-b]pyridine with halomethyl carbonyl compounds in the presence of a base such as sodium bicarbonate (NaHCO3). The reaction is carried out in a solvent like 1,4-dioxane and involves heating under reflux for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for larger-scale production, with considerations for optimizing yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-1-(ethoxymethyl)-4-methyl-1,2-dihydropyridin-2-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the dihydropyridinone ring to a fully saturated pyridinone ring.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a wide range of functionalized derivatives with different substituents on the amino group.
Aplicaciones Científicas De Investigación
5-Amino-1-(ethoxymethyl)-4-methyl-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Amino-1-(ethoxymethyl)-4-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit the activity of the enzyme nicotinamide N-methyltransferase (NNMT), which plays a role in metabolic processes. By modulating NNMT activity, the compound can influence energy metabolism and cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-1-methylquinolinium: This compound is an analog of 5-Amino-1-(ethoxymethyl)-4-methyl-1,2-dihydropyridin-2-one and also inhibits NNMT.
5-Amino-1,2,4-thiadiazoles: These compounds share similar structural features and have been studied for their antibacterial properties.
Uniqueness
This compound is unique due to its specific combination of functional groups and its ability to modulate NNMT activity. This makes it a valuable compound for research in metabolic health and potential therapeutic applications.
Propiedades
Fórmula molecular |
C9H14N2O2 |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
5-amino-1-(ethoxymethyl)-4-methylpyridin-2-one |
InChI |
InChI=1S/C9H14N2O2/c1-3-13-6-11-5-8(10)7(2)4-9(11)12/h4-5H,3,6,10H2,1-2H3 |
Clave InChI |
LVOXNBFANKXFQA-UHFFFAOYSA-N |
SMILES canónico |
CCOCN1C=C(C(=CC1=O)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4-Diazabicyclo[3.2.1]octane-2-carbonitrile](/img/structure/B15279274.png)

![5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-amine](/img/structure/B15279287.png)







![7-aminobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B15279339.png)


